molecular formula C21H18N4O2S B11138900 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B11138900
M. Wt: 390.5 g/mol
InChI Key: IEKXRDQUNRLAPK-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that features a pyridazinone core, a tetrahydropyridoindole moiety, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters under acidic or basic conditions.

    Introduction of the Tetrahydropyridoindole Moiety: This step often involves the condensation of indole derivatives with aldehydes or ketones, followed by reduction to form the tetrahydropyridoindole structure.

    Attachment of the Thienyl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thienyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridazinone core, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of this compound typically involves several chemical transformations that require optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity. The general synthetic pathway includes:

  • Formation of the Pyridazinone Core : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Thienyl Group : This step often involves electrophilic substitution reactions.
  • Tetrahydropyridoindole Modification : The incorporation of the tetrahydropyridoindole moiety is crucial for the biological activity of the compound.

Biological Activities

Research indicates that 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, indicating its possible application in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of pyridazinones have been reported to possess antimicrobial properties against various pathogens.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of pyridazinones could significantly reduce tumor growth in xenograft models. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest .
  • Neuroprotection : Research indicated that compounds structurally related to this compound could protect neurons from glutamate-induced excitotoxicity .
  • Antimicrobial Activity : In vitro studies have shown that certain pyridazinone derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects against oxidative stress
AntimicrobialEffective against various pathogens

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but it often includes inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone: Lacks the thienyl group, which may affect its biological activity.

    6-(2-thienyl)-3(2H)-pyridazinone: Lacks the tetrahydropyridoindole moiety, which may reduce its complexity and potential interactions.

Uniqueness

The presence of both the tetrahydropyridoindole and thienyl groups in 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone makes it unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Biological Activity

The compound 2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C23H22N4O2
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]acetamide
  • InChI Key : RCJZDXBAYVNKIO-UHFFFAOYSA-N

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activities. For instance, certain structural analogs have shown effectiveness against viral infections by inhibiting viral replication pathways. Molecular docking studies suggest binding affinities to viral proteins, which may disrupt their function and prevent infection .

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various strains of bacteria:

  • Gram-negative bacteria : Effective against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating moderate efficacy compared to standard antibiotics like Ciprofloxacin .
Bacterial StrainActivity LevelMIC (mg/mL)
Pseudomonas aeruginosaSignificant50
Escherichia coliModerate100

Anti-inflammatory Effects

Studies have reported that the compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation . The mechanism likely involves the suppression of pro-inflammatory mediators such as TNF-alpha and IL-6.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in signaling pathways related to inflammation and infection. For example:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial growth or viral replication.
  • Receptor Modulation : It might modulate receptor activity on host cells that are pivotal for pathogen entry or inflammatory responses .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antiviral Study : A study focused on the interaction of the compound with the PqsR protein in Pseudomonas aeruginosa, revealing a binding energy range from -5.8 to -8.2 kcal/mol, indicating strong affinity and potential as an antiviral agent .
  • Antibacterial Efficacy : In vitro tests showed that the compound significantly inhibited the growth of Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant bacterial strains .
  • Anti-inflammatory Research : Clinical trials assessing the anti-inflammatory effects demonstrated a reduction in inflammatory markers in patients treated with formulations containing this compound .

Q & A

Q. Basic: What synthetic strategies are recommended for constructing the pyridazinone and pyridoindole moieties in this compound?

Answer:
The pyridazinone core can be synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates, as demonstrated in pyridazinone derivatives using Na₂S₂O₄-mediated cyclization under acidic conditions . For the pyrido[4,3-b]indole system, reductive cyclization of nitroarenes or Pd-catalyzed cross-coupling reactions are effective. highlights the use of tetrahydro-β-carboline precursors for pyridoindole frameworks, which can be adapted by introducing thienyl substituents via Suzuki-Miyaura coupling . Key steps include:

  • Hydrazine cyclization for pyridazinone formation.
  • Reductive amination for pyridoindole assembly.
  • Thiophene incorporation via palladium-catalyzed cross-coupling.

Q. Advanced: How can regioselectivity challenges during the alkylation of the pyridoindole nitrogen be addressed?

Answer:
Regioselectivity in alkylation is influenced by steric and electronic factors. demonstrates that bulky substituents on the pyridazinone ring direct alkylation to the less hindered nitrogen of the pyridoindole. For example, using 2-thienyl groups at position 6 (as in the target compound) enhances steric hindrance, favoring alkylation at the indole nitrogen. Methodological adjustments include:

  • Temperature control : Lower temperatures (-20°C) reduce side reactions.
  • Protecting groups : Boc protection of the pyridoindole nitrogen prior to alkylation .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective alkylation .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., thienyl protons at δ 6.8–7.2 ppm, pyridazinone carbonyl at ~170 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (pyridazinone C=O at ~1670 cm⁻¹) and NH groups (pyridoindole NH at ~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. Advanced: How can molecular docking studies predict the biological activity of this compound?

Answer:
and suggest pyridazinones target enzymes like integrases or platelet aggregation pathways. For this compound:

  • Target identification : Align with HIV-1 integrase (PDB: 1QS4) or cyclooxygenase-1 (COX-1) using AutoDock Vina.
  • Docking parameters : Include flexible side chains for active-site residues (e.g., Tyr-385 in COX-1).
  • Validation : Compare binding energies (ΔG) with known inhibitors (e.g., aspirin for COX-1: ΔG ≈ -8.5 kcal/mol) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. Basic: What in vitro assays are suitable for evaluating its antiplatelet or anticancer activity?

Answer:

  • Platelet aggregation assays : Use ADP-induced aggregation in human platelet-rich plasma (PRP) with IC₅₀ determination (see ’s protocol for 6-phenylpyridazinones) .
  • Anticancer screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Enzyme inhibition : Measure COX-1/2 activity via fluorometric kits (Cayman Chemical) .

Q. Advanced: How to resolve contradictions in structure-activity relationships (SAR) for pyridazinone derivatives?

Answer:
Contradictions (e.g., electron-withdrawing groups increasing activity in some studies but decreasing it in others) require:

  • Multivariate analysis : Apply QSAR models using Hammett σ constants ( ) and steric parameters (e.g., Taft Es) .
  • Crystallographic data : Compare X-ray structures (e.g., ’s thiazolo-pyrimidine analogs) to identify conformational effects .
  • Biological context : Test activity in multiple assay types (e.g., enzyme vs. cell-based) to isolate mechanism-specific effects .

Q. Basic: What are the stability considerations for this compound under physiological conditions?

Answer:

  • pH stability : Pyridazinones hydrolyze in alkaline conditions (pH > 8). Use buffered solutions (pH 6–7.4) for in vitro studies.
  • Light sensitivity : Thienyl groups may cause photodegradation; store solutions in amber vials .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Q. Advanced: Can computational methods optimize its pharmacokinetic profile?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3), BBB permeability, and CYP inhibition.
  • Metabolite prediction : GLORYx predicts hydroxylation at the pyridoindole’s C5 position as a major metabolic pathway .
  • Solubility enhancement : Introduce polar substituents (e.g., -SO₂NH₂) at position 3 of the pyridazinone ring .

Q. Basic: How to validate purity and identity in batch synthesis?

Answer:

  • HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm; purity ≥95% .
  • Elemental analysis : Match calculated vs. observed C, H, N, S values (tolerance ±0.4%) .
  • Melting point : Compare with literature values (e.g., pyridazinone analogs: 254–256°C) .

Q. Advanced: What cross-disciplinary approaches can enhance its application in drug discovery?

Answer:

  • Material science : Encapsulate in PEG-PLGA nanoparticles for sustained release ( ’s protocols for dihydropyridinones) .
  • Chemical biology : Design photoaffinity probes (e.g., diazirine tags) to map cellular targets .
  • Structural biology : Co-crystallize with COX-1 to guide lead optimization .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C21H18N4O2S/c26-20-8-7-18(19-6-3-11-28-19)23-25(20)13-21(27)24-10-9-17-15(12-24)14-4-1-2-5-16(14)22-17/h1-8,11,22H,9-10,12-13H2

InChI Key

IEKXRDQUNRLAPK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5

Origin of Product

United States

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